3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2OS/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBVOEYNHMFSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactionsThe piperidin-4-ylmethyl group is then attached using a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated compounds .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide exhibit various biological activities:
- Dopamine Reuptake Inhibition : This compound is reported to act as a potent inhibitor of dopamine reuptake, which may have implications for treating disorders such as depression and ADHD .
- Serotonin and Norepinephrine Modulation : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting potential applications in mood regulation and anxiety treatment .
- Anticancer Properties : Some derivatives have demonstrated antiproliferative activity against various cancer cell lines, indicating a potential role in cancer therapeutics .
Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive candidate for further development in medicinal chemistry:
Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential treatment for depression and anxiety through serotonin modulation. |
| Pain Management | Possible use as an analgesic due to its interaction with neurotransmitter systems. |
| Cancer Therapy | Investigated for its ability to inhibit cancer cell proliferation. |
Case Study 1: Dopamine Reuptake Inhibition
A study examining the effects of similar compounds on dopamine transporters found that certain modifications led to increased binding affinity and selectivity for the transporter, suggesting that this compound could be optimized for enhanced therapeutic efficacy .
Case Study 2: Antiproliferative Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, comparable to established chemotherapeutic agents like cisplatin . These findings highlight the potential for developing new anticancer drugs based on this scaffold.
Mechanism of Action
The mechanism of action of 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogues from the evidence:
Key Observations:
- Halogen Position : The target’s 3-bromo substitution contrasts with 4-bromo in and . Para-substituted halogens may enhance steric hindrance, while meta-substitution could influence binding pocket orientation.
- Heterocyclic Moieties : The tetrahydro-2H-thiopyran in the target differs from cyclopenta[b]thiophene () and benzothiazole (). Thiopyran’s saturated ring may reduce aromatic interactions compared to fused thiophene systems .
- Piperidine Modifications : The target’s tetrahydro-2H-thiopyran-piperidine hybrid is distinct from chlorobenzoyl-piperidine () and piperidinylsulfonyl groups (). Sulfonyl groups increase hydrophilicity, whereas thiopyran introduces lipophilicity .
Physicochemical and Crystallographic Properties
- Melting Points : While the target compound’s melting point is unspecified, analogues like the pyrazolo[3,4-d]pyrimidin derivative () exhibit a melting range of 175–178°C , influenced by hydrogen-bonding networks .
- Crystal Packing : The 4-chloro derivative () forms a sheet structure via O–H···O, N–H···O, and C–H···O hydrogen bonds , suggesting similar intermolecular interactions in the target compound. In contrast, the 4-bromo analogue () has two molecules per asymmetric unit, indicating variable packing efficiency .
Biological Activity
3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 403.4 g/mol |
| SMILES | O=C(NCC1CCN(C2CCSCC2)CC1)c1cc(Br)cs1 |
The structure includes a bromine atom, a piperidine ring, and a tetrahydrothiopyran moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's ability to modulate these targets may result in significant pharmacological effects.
Interaction with P-glycoprotein (P-gp)
Research indicates that compounds structurally similar to this compound can interact with P-glycoprotein (P-gp), a key player in drug transport and resistance. Studies have shown that certain derivatives stimulate ATPase activity in P-gp, which is essential for understanding their potential as drug delivery enhancers or resistance modulators .
Biological Activity and Therapeutic Potential
The compound's biological activity has been evaluated in various contexts, including:
1. Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, modifications of similar structures have demonstrated the ability to reverse drug resistance in cancer cells by inhibiting P-gp function. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy against resistant cancer types .
2. Neuropharmacological Effects
Given the presence of the piperidine and tetrahydrothiopyran moieties, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders.
Case Studies
Case Study 1: Drug Resistance Reversal
A study involving a series of thiazole derivatives demonstrated significant reversal of drug resistance in SW620/Ad300 cell lines at low concentrations (10 μM). This highlights the potential for compounds like this compound to enhance the efficacy of existing chemotherapeutics by overcoming P-gp-mediated efflux .
Case Study 2: Neuroprotective Effects
Research on related piperidine derivatives has indicated neuroprotective effects in animal models of neurodegeneration. These findings suggest that further exploration into the neuropharmacological properties of this compound could lead to novel treatments for conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling a brominated benzoyl chloride with a piperidine-thiopyran precursor. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres improves efficiency . Solvent choice (e.g., DMF or DCM) and temperature control (e.g., 0–25°C) are critical for minimizing side reactions. Boc protection of intermediates, as demonstrated in similar benzamide syntheses, can enhance stability and yield (88% in ).
- Yield Optimization : Catalytic systems like Pd₂(dba)₃/XPhos for cross-coupling reactions () and purification via reverse-phase HPLC () are recommended.
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the bromo-substituted benzamide and piperidine-thiopyran fusion (e.g., δ 7.69–8.09 ppm for aromatic protons in ).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 520.6 [M+H]⁺ in ).
- HPLC : Purity assessment (>98% in ) using C18 columns and UV detection.
Q. What solvents and reaction conditions are compatible with this compound during derivatization?
- Compatibility : Polar aprotic solvents (DMF, DMSO) are preferred for solubility. Acid-labile groups (e.g., Boc) require neutral or mildly basic conditions (pH 7–9) to prevent decomposition . Thiopyran stability under oxidizing agents (e.g., H₂O₂) should be tested due to sulfur sensitivity.
Advanced Research Questions
Q. How does the tetrahydro-2H-thiopyran moiety influence the compound’s conformational dynamics and target binding?
- Structural Insights : The thiopyran ring introduces steric bulk and sulfur-mediated hydrophobic interactions, as seen in similar benzothiazole derivatives (). Molecular docking studies with enzymes/receptors (e.g., kinases) can map binding pockets.
- Data from Analogues : Compounds with tetrahydrothiopyran show enhanced metabolic stability compared to tetrahydrofuran derivatives .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogues?
- Case Study : In , minor substituent changes (e.g., –Cl vs. –OCH₃) led to 26–70% yield variations and divergent bioactivity. Systematic SAR studies using:
- Functional Group Scanning : Replace bromo with chloro/fluoro to assess electronic effects.
- Isosteric Replacements : Swap thiopyran with pyran or cyclohexane to evaluate ring flexibility .
- Statistical Analysis : Use ANOVA to compare IC₅₀ values across analogues (e.g., ’s compounds 12j–12l).
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, permeability) be improved for in vivo studies?
- Approaches :
- Prodrug Design : Introduce phosphate or pivaloyloxymethyl groups () to enhance aqueous solubility.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles, as demonstrated for similar benzamides ().
- Data-Driven Adjustments : LogP calculations (e.g., ~3.5 for the parent compound) guide lipophilicity reduction via polar substituents.
Key Considerations for Experimental Design
- Contradiction Management : Conflicting bioactivity data may arise from assay variability (e.g., cell line differences). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
- Safety Protocols : Thiopyran derivatives require handling under argon to prevent oxidation (). Conduct hazard assessments for brominated intermediates ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
